REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][C:3]([NH2:6])=[N:2]1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.Br[C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1>O.[Cu]Cl>[NH2:6][C:3]1[CH:4]=[CH:5][N:1]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[N:2]=1 |f:1.2.3|
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Name
|
|
Quantity
|
12.2 mL
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
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N1N=C(C=C1)N
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
copper(I) chloride
|
Quantity
|
2.51 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 20° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown residue
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Type
|
STIRRING
|
Details
|
the resulting suspension was stirred at 20° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was rinsed with water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to afford a pale green solid
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension was heated at 90° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
was filtered hot through a Celite® pad
|
Type
|
WASH
|
Details
|
The pad was rinsed with hot water (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
to cool to 20° C.
|
Type
|
CUSTOM
|
Details
|
to afford a yellow suspension, which
|
Type
|
STIRRING
|
Details
|
was stirred at 20° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was rinsed with water (2×50 mL) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C=C1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |